molecular formula C18H22FNO3S2 B2597813 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide CAS No. 339104-23-3

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide

Cat. No.: B2597813
CAS No.: 339104-23-3
M. Wt: 383.5
InChI Key: UNVKRHXUXICLQB-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorobenzyl group, a sulfanyl linkage, and a methoxybenzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Fluorobenzyl Sulfanyl Intermediate

      Starting Materials: 4-fluorobenzyl chloride and a suitable thiol (e.g., 2-methylpropane-2-thiol).

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

      Procedure: The thiol is deprotonated by the base, forming a thiolate anion, which then undergoes nucleophilic substitution with 4-fluorobenzyl chloride to yield the fluorobenzyl sulfanyl intermediate.

  • Coupling with 4-Methoxybenzenesulfonyl Chloride

      Starting Materials: The fluorobenzyl sulfanyl intermediate and 4-methoxybenzenesulfonyl chloride.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine (TEA) or pyridine in an organic solvent like dichloromethane (DCM).

      Procedure: The intermediate reacts with 4-methoxybenzenesulfonyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) can be used.

      Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

      Products: Reduction of the sulfonamide group can yield corresponding amines.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can occur at the fluorobenzyl position using nucleophiles such as amines or thiols.

      Products: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may exhibit potential pharmacological activities. It could be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibition or activation of enzyme activity through binding to the active site or allosteric sites.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.

    Cellular Pathways: Influence on cellular pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide
  • N-{2-[(4-bromobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide
  • N-{2-[(4-methylbenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide

Uniqueness

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S2/c1-18(2,24-12-14-4-6-15(19)7-5-14)13-20-25(21,22)17-10-8-16(23-3)9-11-17/h4-11,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVKRHXUXICLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)OC)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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